2-(1,3-dihydro-2H-isoindol-2-yl)ethanol

Description

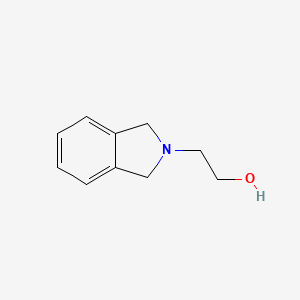

Structure

3D Structure

Properties

IUPAC Name |

2-(1,3-dihydroisoindol-2-yl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c12-6-5-11-7-9-3-1-2-4-10(9)8-11/h1-4,12H,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPYLGKKUWYIZNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2CN1CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70482415 | |

| Record name | 2-(1,3-dihydro-2H-isoindol-2-yl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70482415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57944-79-3 | |

| Record name | 2-(1,3-dihydro-2H-isoindol-2-yl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70482415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 1,3 Dihydro 2h Isoindol 2 Yl Ethanol

Established Synthetic Routes and Mechanistic Investigations

Traditional synthetic routes are well-documented and rely on fundamental organic chemistry reactions. These methods are often robust and have been optimized over time for yield and purity.

Reductive amination is a powerful method for forming carbon-nitrogen bonds. In the context of synthesizing isoindoline (B1297411) derivatives, this can involve the reaction of a suitable carbonyl compound with an amine. rsc.orgresearchgate.net A key precursor for the isoindoline core is o-phthalaldehyde (B127526).

The general mechanism proceeds in two main steps:

Imine/Iminium Ion Formation: The amine (ethanolamine) reacts with a carbonyl group of o-phthalaldehyde to form a hemiaminal, which then dehydrates to form an imine. A second intramolecular reaction can form a cyclic iminium ion.

Reduction: The resulting iminium ion is then reduced to the saturated isoindoline ring. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation.

A related approach uses 2-carboxybenzaldehyde, which undergoes a tandem amination-amidation reaction with an amine, catalyzed by agents like aluminum trichloride (B1173362) (AlCl₃) with polymethylhydrosiloxane (B1170920) (PMHS) as the reducing agent, to afford N-substituted isoindolinones. rsc.orgresearchgate.net Subsequent reduction of the isoindolinone carbonyl group would yield the desired isoindoline.

Table 1: Reductive Amination for Isoindolinone Synthesis This table illustrates conditions for a related synthesis of N-substituted isoindolinones, a potential intermediate.

| Starting Materials | Catalyst / Reducing Agent | Solvent | Temperature | Yield | Reference |

| 2-Carboxybenzaldehyde, various amines | AlCl₃ / PMHS | Ethanol (B145695) | 70°C | ~88% | rsc.orgresearchgate.net |

| 2-Carboxybenzaldehyde, amines | Platinum (Pt) nanowires / H₂ (1 bar) | - | - | High | organic-chemistry.org |

Ring-Closure Strategies for Isoindoline Formation

Ring-closure, or cyclization, strategies build the heterocyclic isoindoline ring from an acyclic precursor. A common and direct method involves the reaction of o-xylylene (B1219910) dibromide with ethanolamine (B43304).

The mechanism is a double nucleophilic substitution (Sɴ2) reaction. The primary amine of ethanolamine first displaces one bromide atom from o-xylylene dibromide. The resulting secondary amine, which is now part of the molecule, then undergoes an intramolecular cyclization by displacing the second bromide atom, forming the isoindoline ring. A base, such as potassium carbonate or triethylamine (B128534), is typically used to neutralize the hydrobromic acid (HBr) generated during the reaction.

More advanced ring-closure methods have been developed for isoindoline derivatives, including:

Palladium-catalyzed cyclization of chiral sulfinamides. organic-chemistry.org

One-pot Pictet-Spengler-type cyclization where in situ-generated isoindoles are protonated to form electrophilic isoindoliums that then cyclize. nih.gov

Intramolecular Diels-Alder cycloaddition-aromatization strategies to form isoindolinone precursors from bio-based furfurals. rsc.org

This is arguably the most direct and common laboratory-scale synthesis. It involves the N-alkylation of isoindoline with a 2-haloethanol, such as 2-chloroethanol (B45725) or 2-bromoethanol. Isoindoline itself can be synthesized via the reduction of phthalimide (B116566).

The reaction mechanism is a standard nucleophilic substitution, where the secondary amine of the isoindoline acts as a nucleophile, attacking the electrophilic carbon atom of the halo-ethanol and displacing the halide ion. This reaction is typically performed in the presence of a non-nucleophilic base (e.g., K₂CO₃, Na₂CO₃, or Et₃N) to scavenge the acid byproduct. The use of a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) can facilitate the reaction.

Table 2: Typical Conditions for N-Alkylation of Isoindoline

| Isoindoline Source | Alkylating Agent | Base | Solvent | General Conditions |

| Isoindoline | 2-Chloroethanol or 2-Bromoethanol | K₂CO₃ or Et₃N | DMF or Acetonitrile | Heated (e.g., 60-100°C) |

| Isoindoline | Ethylene oxide | - | Methanol (B129727) or Ethanol | Room temperature to mild heating |

Multi-Step Synthesis from Readily Available Starting Materials

A reliable, multi-step synthesis often begins with inexpensive and stable starting materials like phthalic anhydride (B1165640) or phthalimide.

A representative synthetic sequence is as follows:

Imide Formation: Phthalic anhydride is reacted with ethanolamine, typically with heating in a solvent like glacial acetic acid, to form N-(2-hydroxyethyl)phthalimide.

Reduction: The N-(2-hydroxyethyl)phthalimide is then reduced to the target compound, 2-(1,3-dihydro-2H-isoindol-2-yl)ethanol. This reduction must selectively target the two carbonyl groups of the phthalimide ring while leaving the hydroxyl group of the ethanol side chain intact. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent (like THF or diethyl ether) is effective for this transformation. mdpi.com Careful workup is required to quench the excess reagent and isolate the product.

This multi-step approach is versatile and allows for the synthesis of various N-substituted isoindolines by simply changing the primary amine used in the first step. prepchem.comresearchgate.netresearchgate.net

Advanced and Sustainable Synthetic Protocols

Modern synthetic chemistry emphasizes the development of environmentally benign and efficient processes. These "green" methods aim to reduce waste, avoid hazardous solvents, and lower energy consumption.

Several green chemistry principles have been applied to the synthesis of isoindoline and isoindolinone scaffolds, which are directly applicable to the synthesis of this compound. uobasrah.edu.iq

Aqueous Media: Performing reactions in water instead of volatile organic solvents is a cornerstone of green chemistry. An efficient method for synthesizing isoindolinone derivatives involves a one-pot, three-component reaction of 2-carboxybenzaldehyde, a primary amine, and a β-ketocarboxylic acid in water, promoted by cetrimonium (B1202521) bromide. uobasrah.edu.iqresearchgate.net The synthesis of quinoline (B57606) derivatives has also been demonstrated in aqueous ethanol, a greener solvent medium. researchgate.net

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves product yields. nih.govnih.govmdpi.com The synthesis of novel isoindolinone derivatives has been achieved with high efficiency using microwave assistance in water, highlighting a significant improvement over conventional heating methods. uobasrah.edu.iqresearchgate.net

Ultrasonic-Assisted Synthesis: Sonication is another energy-efficient technique that can promote reactions. The synthesis of 3-hydroxyisoindolin-1-ones from 3-alkylidenephtalides has been successfully performed under ultrasonic irradiation, offering high efficiency and the potential for large-scale production. nih.gov

Table 3: Comparison of Conventional vs. Green Synthesis Methods for Related Heterocycles

| Method | Energy Source | Solvent | Typical Reaction Time | Key Advantages | Reference |

| Conventional Heating | Oil bath / Heating mantle | Organic (e.g., DMF, Toluene) | Several hours to days | Well-established, predictable | mdpi.com |

| Microwave-Assisted | Microwave Irradiation | Water, Ethanol | 5-30 minutes | Rapid heating, increased yield, reduced side reactions | uobasrah.edu.iqresearchgate.netnih.gov |

| Ultrasonic-Assisted | Ultrasonic Bath | Isopropanol | 30-60 minutes | High efficiency, mild conditions, scalability | nih.gov |

| Aqueous Media | Conventional or Microwave | Water, Aqueous Ethanol | Varies | Environmentally benign, improved safety | uobasrah.edu.iqresearchgate.net |

Catalytic Approaches to Compound Formation (e.g., Metal-Catalyzed Couplings, Organocatalysis)

Catalysis is fundamental to the efficient synthesis of the isoindoline scaffold, providing routes that are often more direct and atom-economical than classical methods. Both transition metal catalysis and organocatalysis have emerged as powerful tools in this context.

Transition Metal Catalysis: Transition metals, particularly palladium, ruthenium, rhodium, and copper, are widely employed to construct the isoindoline ring system. researchgate.netresearchgate.netorganic-chemistry.org These methods often proceed through the activation of C-H bonds, cross-coupling reactions, or intramolecular cyclizations.

Palladium (Pd) Catalysis: Palladium catalysts are versatile for forming isoindoline and isoindolinone structures. Methods include the C-H carbonylation of benzylamines, where a carbonyl group is introduced to facilitate cyclization. organic-chemistry.org Synergistic catalysis, combining palladium with a Brønsted acid, has been shown to enable the diastereoselective cyclization of chiral sulfinamides into chiral isoindolines. organic-chemistry.org

Ruthenium (Ru) Catalysis: Ruthenium complexes can catalyze the cyclization of N-substituted benzamides with allylic alcohols to yield 3-substituted isoindolinones, a related and important class of compounds. rsc.org This process involves the formation of a five-membered ruthenacycle intermediate. rsc.org

Copper (Cu) Catalysis: Copper-catalyzed reactions provide an efficient pathway for C-H functionalization. For instance, the reaction of 2-alkyl-N-substituted benzamides can lead to various functionalized isoindolinones without the need for pre-halogenated substrates. organic-chemistry.org

Other Metals: Rhodium (Rh) has been used in three-component syntheses of isoindolinone derivatives, while cobalt (Co) has been applied to the synthesis of related indole (B1671886) structures through cross-dehydrogenative coupling. researchgate.netmdpi.com

Organocatalysis: As an alternative to metal-based systems, organocatalysis utilizes small organic molecules to accelerate chemical reactions, often providing high levels of stereoselectivity under metal-free conditions. rsc.org This approach is significant in modern synthetic chemistry. For the synthesis of related heterocyclic structures, several organocatalytic strategies have been developed:

Activation Modes: Organocatalysts typically activate substrates through the formation of intermediate species like iminium ions or by using non-covalent interactions such as hydrogen bonding. mdpi.comresearchgate.net

Catalyst Types: Common organocatalysts applicable to these transformations include proline and its derivatives, N-heterocyclic carbenes (NHCs), and thioureas. organic-chemistry.orgmdpi.comresearchgate.net An unexpected one-pot tandem reaction using piperidine (B6355638) as a catalyst has been reported for the stereoselective synthesis of highly functionalized isoindolines. rsc.org

Table 1: Overview of Catalytic Systems for Isoindoline/Isoindolinone Synthesis

| Catalyst Type | Metal/Catalyst | Reaction Type | Starting Materials | Reference(s) |

|---|---|---|---|---|

| Metal | Palladium (Pd) | C-H Carbonylation / Cyclization | Benzylamines, Chiral Sulfinamides | organic-chemistry.orgorganic-chemistry.org |

| Metal | Ruthenium (Ru) | Cyclization | N-Substituted Benzamides, Allylic Alcohols | rsc.org |

| Metal | Copper (Cu) | C-H Functionalization | 2-Alkyl-N-Substituted Benzamides | organic-chemistry.org |

| Organo | Piperidine | Tandem Reaction | 2-(Formylphenyl)acrylates, Phenacylazide | rsc.org |

| Organo | N-Heterocyclic Carbene (NHC) | Tandem Imine Umpolung/Aza-Michael | Not Specified | organic-chemistry.org |

Stereoselective and Regioselective Synthesis Considerations

Controlling the spatial arrangement of atoms (stereoselectivity) and the site of bond formation (regioselectivity) is critical, particularly when synthesizing molecules with potential biological activity.

Stereoselectivity: Achieving a specific stereochemistry is often accomplished using chiral auxiliaries or catalysts. In one prominent example, an asymmetric synthesis of 3-substituted isoindolinones was developed using an (S)-2-(tert-butylsulfinyl)-isoindolin-1-one intermediate. acs.org The chiral sulfinyl group acts as an auxiliary, directing the alkylation to one face of the molecule, resulting in high diastereomeric ratios (up to 95:5). acs.org The choice of base, such as Lithium Diisopropylamide (LDA), was found to be crucial for maximizing both the yield and the stereoselectivity of the reaction. acs.org

Regioselectivity: Regioselectivity determines which of several possible positional isomers is formed. A compelling example of catalyst-controlled regioselectivity is seen in the cyclization of α-amino (2-alkynylphenyl)methylphosphonate. nih.gov The outcome of the reaction is entirely dependent on the metal catalyst used:

Palladium(II) catalysis promotes a 5-exo-cyclization, leading exclusively to the formation of 2,3-disubstituted-2H-isoindol-1-ylphosphonate.

Silver(I) triflate catalysis , in contrast, directs the reaction through a 6-endo-cyclization pathway to produce 2,3-disubstituted-1,2-dihydroisoquinolin-1-ylphosphonate. nih.gov

This demonstrates how a deliberate choice of catalyst can provide complete control over the formation of either the five-membered isoindoline ring or the six-membered isoquinoline (B145761) ring from the same starting material.

Table 2: Catalyst-Controlled Regioselective Cyclization

| Catalyst | Cyclization Mode | Product Scaffold | Reference |

|---|---|---|---|

| Palladium(II) | 5-exo | Isoindole | nih.gov |

| Silver(I) Triflate | 6-endo | Isoquinoline | nih.gov |

Flow Chemistry Applications and Continuous Processing

Flow chemistry, or continuous processing, represents a paradigm shift from traditional batch synthesis. In a flow system, reagents are pumped through a network of tubes or microreactors where the reaction occurs. This technology offers significant advantages for the synthesis of isoindoline derivatives. epa.govresearchgate.net

Key benefits include:

Enhanced Safety and Control: Small reactor volumes and superior heat transfer allow for the safe use of highly reactive intermediates and exothermic conditions that would be hazardous in large batch reactors. nih.gov

Increased Productivity: Continuous processing can dramatically reduce reaction times from days to minutes, leading to a much higher space-time yield. epa.gov For example, an N-alkylation of an indoline (B122111) was achieved in 30 minutes in a flow reactor, compared to 4 days in a batch process, making it approximately 200 times more productive. epa.gov

Automation and Integration: Flow systems allow for the integration of multiple reaction steps into a single, uninterrupted sequence without the need to isolate intermediates. nih.govnih.gov This has been demonstrated in the synthesis of isoindoline-annulated sultams using Microwave-Assisted, Continuous-Flow Organic Synthesis (MACOS), where multiple steps were performed sequentially. nih.gov

Flow chemistry has been successfully applied to key steps in the synthesis of indoline and isoindoline cores, such as heterogeneous catalytic hydrogenations and N-alkylation reactions, demonstrating its value for both process development and manufacturing. epa.govresearchgate.net

Optimization of Reaction Conditions and Process Efficiency

To move a synthesis from discovery to production, reaction conditions must be rigorously optimized to maximize product yield and purity while ensuring the process is robust and scalable.

Yield Enhancement and Purity Control Strategies

The optimization of a chemical reaction is a systematic process involving the screening of various parameters to find the ideal conditions.

Screening of Reagents and Solvents: In the ruthenium-catalyzed synthesis of isoindolinones, a variety of solvents, additives, and oxidants were tested. rsc.org It was found that 1,2-dichloroethane (B1671644) was the most effective solvent, AgSbF₆ was the superior additive, and Cu(OAc)₂·H₂O was the best oxidant, leading to a final isolated yield of 72%. rsc.org

Control of Stoichiometry: In a one-pot synthesis of polycyclic isoindolines, the amount of trifluoroacetic acid (TFA) added was critical. nih.gov A multistep procedure required 10 equivalents of TFA, but in a more efficient one-pot setup, this amount gave a substantially lower yield. By increasing the TFA to 20 equivalents to counteract residual base from the previous step, the yield was maximized to 91%. nih.gov

Base and Temperature Optimization: For the stereoselective alkylation of N-tert-butylsulfinyl-isoindolinone, the choice of base was crucial for both yield and purity (diastereomeric ratio). acs.org While NaHMDS and KHMDS gave incomplete conversion, LDA led to an improved yield of 89% and a high diastereomeric ratio of 94:6. acs.org

Table 3: Example of Reaction Optimization for Yield and Purity

| Reaction | Parameter Varied | Condition | Outcome (Yield / Diastereomeric Ratio) | Reference |

|---|---|---|---|---|

| Asymmetric Alkylation | Base | NaHMDS | 70% Yield / 93:7 dr | acs.org |

| Asymmetric Alkylation | Base | KHMDS | Similar Yield / Lower dr | acs.org |

| Asymmetric Alkylation | Base | LDA | 89% Yield / 94:6 dr | acs.org |

| Ruthenium Catalysis | Solvent | MeOH, THF, Toluene, etc. | Lower GC Yields | rsc.org |

| Ruthenium Catalysis | Solvent | 1,2-Dichloroethane | 79% GC Yield | rsc.org |

Scale-Up Considerations for Chemical Production

Scaling a synthesis from the milligram or gram scale of the laboratory to the kilogram or ton scale of industrial production presents significant challenges.

Process Robustness: A scalable process must be robust, meaning it consistently provides high yield and purity even with minor variations in conditions. The successful gram-scale synthesis of a 3-substituted isoindolinone, which yielded 1.6 g of product with an 87% yield and a 95:5 diastereomeric ratio, demonstrated that the optimized laboratory method was suitable for larger-scale preparation. acs.org

Industrial Processes: For the parent isoindoline compound, industrial-scale synthesis methods have been patented. One such process involves the catalytic hydrogenation of phthalonitrile (B49051) using a Platinum on carbon (Pt/C) catalyst in a solvent like tetrahydrofuran (B95107) at high temperatures (30-100°C) and pressures (100-180 bar). google.com These conditions are indicative of a process designed for large-scale chemical production.

Flow Chemistry in Scaling: Continuous flow processing offers a modern solution to scale-up challenges. Instead of building larger, more dangerous batch reactors, production can be increased by "scaling out"—running multiple flow reactors in parallel or operating a single reactor for a longer duration. nih.gov This approach avoids many of the safety and heat transfer issues associated with large-volume batch chemistry.

Reactivity and Derivatization Chemistry of 2 1,3 Dihydro 2h Isoindol 2 Yl Ethanol

Transformations Involving the Hydroxyl Functionality

The primary alcohol group in 2-(1,3-dihydro-2H-isoindol-2-yl)ethanol is a versatile handle for a variety of chemical modifications, including esterification, etherification, oxidation, and nucleophilic substitution.

Esterification and Etherification Reactions

The hydroxyl group readily undergoes esterification with carboxylic acids, acyl chlorides, or acid anhydrides to form the corresponding esters. This reaction is typically catalyzed by an acid or a coupling agent. For instance, the esterification of the related compound, 2-(2-hydroxyethyl)isoindoline-1,3-dione (N-(2-hydroxyethyl)phthalimide), with 1,3-dioxo-1,3-dihydroisobenzofuran-5-carbonyl chloride in dry pyridine (B92270) demonstrates the feasibility of this transformation on the hydroxyethyl (B10761427) side chain. nih.gov A similar reaction with this compound would be expected to proceed efficiently.

The general scheme for esterification is as follows:

With Acyl Chlorides: In the presence of a base like pyridine or triethylamine (B128534), the alcohol reacts with an acyl chloride (R-COCl) to yield the ester and a hydrochloride salt of the base.

With Carboxylic Acids (Fischer Esterification): Heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid, leads to the formation of the ester and water. science-revision.co.uk

With Dicyclohexylcarbodiimide (DCC): DCC is a common coupling agent that facilitates the esterification of carboxylic acids with alcohols by activating the carboxylic acid. researchgate.net

The Mitsunobu reaction offers a powerful method for both esterification and etherification under mild conditions with inversion of stereochemistry at the alcohol carbon. researchgate.netnih.gov This reaction involves the use of triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). researchgate.netnih.gov For etherification, a suitable acidic pronucleophile (Ar-OH or R-OH) would be used in place of a carboxylic acid.

Table 1: Examples of Esterification and Etherification Reactions

| Reactant | Reagent(s) | Product | Reaction Type | Reference(s) |

|---|---|---|---|---|

| 2-(2-hydroxyethyl)isoindoline-1,3-dione | 1,3-dioxo-1,3-dihydroisobenzofuran-5-carbonyl chloride, pyridine | (1,3-dioxoisoindolin-2-yl)ethyl 1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate | Esterification | nih.gov |

| Alcohol | Carboxylic acid, H₂SO₄ | Ester | Fischer Esterification | science-revision.co.uk |

| Alcohol | Carboxylic acid, DCC, DMAP | Ester | Steglich Esterification | researchgate.net |

| Alcohol | Ar-OH/R-OH, PPh₃, DEAD/DIAD | Ether | Mitsunobu Etherification | researchgate.netnih.gov |

Oxidation and Reduction Pathways of the Alcohol Group

The primary alcohol of this compound can be oxidized to either an aldehyde or a carboxylic acid, depending on the oxidant and reaction conditions. Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP), would be expected to yield the corresponding aldehyde, 2-(1,3-dihydro-2H-isoindol-2-yl)acetaldehyde. Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), would likely lead to the formation of the carboxylic acid, 2-(1,3-dihydro-2H-isoindol-2-yl)acetic acid. However, it is important to consider the potential for oxidation at the isoindoline (B1297411) nitrogen, which could lead to the formation of N-oxides or other byproducts. chemrxiv.org The photocatalytic oxidation of ethanolamines has been shown to proceed through various intermediates, ultimately leading to mineralization. psu.edu

Reduction of the primary alcohol functionality is not a common transformation as it is already in a low oxidation state.

Nucleophilic Substitution Reactions at the Ethanol (B145695) Carbon

Direct nucleophilic substitution of the hydroxyl group is challenging due to its poor leaving group nature (OH⁻). To facilitate substitution, the hydroxyl group must first be converted into a better leaving group, such as a tosylate, mesylate, or halide. This can be achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl), methanesulfonyl chloride (MsCl), or thionyl chloride (SOCl₂), respectively, typically in the presence of a base like pyridine. Once activated, the resulting intermediate can undergo Sₙ2 reactions with various nucleophiles. For example, reaction with sodium azide (B81097) would yield 2-(2-azidoethyl)isoindoline, which can then be reduced to the corresponding primary amine.

Reactions at the Isoindoline Nitrogen Center

The secondary amine of the isoindoline ring is nucleophilic and can participate in a variety of bond-forming reactions, including acylation, sulfonylation, alkylation, and quaternization.

Acylation and Sulfonylation of the Amine

The isoindoline nitrogen can be readily acylated by reaction with acyl chlorides or acid anhydrides to form N-acylisoindolines. youtube.com This reaction is typically carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrogen chloride byproduct. youtube.com Similarly, sulfonylation can be achieved by reacting the amine with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) to yield the corresponding N-sulfonylisoindoline. nih.gov These reactions are generally robust and high-yielding.

Table 2: Acylation and Sulfonylation of the Isoindoline Nitrogen

| Reagent | Product Type | General Conditions | Reference(s) |

|---|---|---|---|

| Acyl chloride (R-COCl) | N-Acylisoindoline | Base (e.g., pyridine, Et₃N), inert solvent | youtube.com |

| Acid anhydride (B1165640) ((RCO)₂O) | N-Acylisoindoline | Base (e.g., pyridine, Et₃N), inert solvent | youtube.com |

| Sulfonyl chloride (R-SO₂Cl) | N-Sulfonylisoindoline | Base (e.g., pyridine, Et₃N), inert solvent | nih.gov |

Alkylation and Quaternization Strategies for Amine Modification

N-alkylation of the isoindoline nitrogen can be accomplished by reaction with alkyl halides. ncert.nic.in The reaction proceeds via a nucleophilic substitution mechanism, where the nitrogen atom attacks the electrophilic carbon of the alkyl halide. ncert.nic.inyoutube.com To drive the reaction to completion, a base may be employed to scavenge the resulting hydrohalic acid. In the absence of a base, the acid produced can protonate the starting amine, rendering it non-nucleophilic.

Further alkylation of the resulting tertiary amine with an excess of an alkylating agent, such as methyl iodide, leads to the formation of a quaternary ammonium (B1175870) salt. researchgate.netdtic.mil This process, known as quaternization, converts the neutral tertiary amine into a positively charged quaternary ammonium species. dtic.milbohrium.com The reaction is typically carried out in a polar solvent. researchgate.net For instance, the permethylation of an isoindoline intermediate with excess methyl chloride in DMF has been reported in the synthesis of chlorisondamine. researchgate.net

Table 3: Alkylation and Quaternization of the Isoindoline Nitrogen

| Reagent | Product Type | General Conditions | Reference(s) |

|---|---|---|---|

| Alkyl halide (R-X) | N-Alkylisoindoline | +/- Base, inert solvent | ncert.nic.inyoutube.com |

| Excess methyl iodide (CH₃I) | Quaternary ammonium salt | Polar solvent (e.g., DMF) | researchgate.netdtic.milbohrium.com |

Chemical Modifications of the Dihydroisoindole Ring System

The dihydroisoindole ring, also known as isoindoline, is a bicyclic heterocyclic compound consisting of a benzene (B151609) ring fused to a five-membered nitrogen-containing ring. wikipedia.org Its structure allows for chemical modifications at several positions, including the benzene ring, the heterocyclic ring itself, and the methylene (B1212753) bridges.

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic compounds, wherein an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.org The isoindoline nucleus is an electron-rich aromatic system. The secondary amine, being an activating group, donates electron density to the benzene ring, thereby facilitating electrophilic attack. This activation directs incoming electrophiles primarily to the positions ortho and para to the activating group. In the case of the isoindoline ring, the N-alkyl group directs substitution to the 4- and 6-positions (ortho) and the 5- and 7-positions (meta) are less favored. However, due to the fused nature of the ring, positions 4 and 7 are the most likely sites for substitution.

Common electrophilic aromatic substitution reactions applicable to the benzene moiety of this compound include nitration, halogenation, and Friedel-Crafts reactions. wikipedia.orglibretexts.org

Nitration: The introduction of a nitro group (-NO2) onto the aromatic ring is typically achieved using a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO2+) as the active electrophile. lumenlearning.com The nitration of indole (B1671886) and carbazole (B46965) derivatives often occurs at specific positions depending on the reaction conditions and the substituents present. beilstein-journals.orgnih.gov For the isoindoline ring in this compound, nitration is expected to yield a mixture of 4-nitro and 6-nitro derivatives. Studies on electronegatively substituted indoles have shown that nitration can lead to a variety of mono- and di-nitro isomers. umn.edu

Halogenation: The introduction of halogen atoms (Cl, Br) onto the aromatic ring typically requires a Lewis acid catalyst, such as FeCl3 or FeBr3, to polarize the halogen molecule and generate a more potent electrophile. lumenlearning.com For instance, bromination of benzene proceeds via the attack of the aromatic ring on the Br-Br-FeBr3 complex. lumenlearning.com Flavin-dependent halogenases have also emerged as enzymatic tools for the selective halogenation of arenes, including indoles. nih.gov The halogenation of this compound would likely result in the formation of 4-halo and/or 6-halo derivatives.

Table 1: Representative Electrophilic Aromatic Substitution Reactions on the Isoindoline Ring

| Reaction Type | Reagents | Typical Product(s) |

| Nitration | HNO3, H2SO4 | 4-Nitro- and 6-nitroisoindoline derivatives |

| Bromination | Br2, FeBr3 | 4-Bromo- and 6-bromo-isoindoline derivatives |

| Chlorination | Cl2, AlCl3 | 4-Chloro- and 6-chloro-isoindoline derivatives |

| Friedel-Crafts Alkylation | R-Cl, AlCl3 | 4-Alkyl- and 6-alkyl-isoindoline derivatives |

| Friedel-Crafts Acylation | RCOCl, AlCl3 | 4-Acyl- and 6-acyl-isoindoline derivatives |

Modifying the core heterocyclic structure of the isoindoline system through ring expansion or contraction represents a sophisticated synthetic challenge. These transformations can lead to novel heterocyclic frameworks with potentially interesting properties.

Ring Expansion: The Beckmann rearrangement is a classic organic reaction that converts an oxime into an amide, and when applied to cyclic ketoximes, it results in a ring-expanded lactam. wikipedia.orgorganic-chemistry.org To apply this to the isoindoline system of this compound, one of the methylene bridges (at C1 or C3) would first need to be oxidized to a carbonyl group, forming an isoindolinone derivative. This ketone could then be converted to its corresponding oxime with hydroxylamine. Treatment of the oxime with an acid catalyst (e.g., sulfuric acid, polyphosphoric acid) would initiate the rearrangement. wikipedia.org The migration of the aryl group during the rearrangement would lead to a seven-membered dibenzazepinone ring system. The reaction is stereospecific, with the group anti-periplanar to the leaving group on the nitrogen migrating. wikipedia.orgorganic-chemistry.org

Ring Contraction: Ring contraction of the isoindoline system is less common but has been observed in complex natural product synthesis. For instance, a benzilic acid-type rearrangement was discovered during the synthesis of K-252a, which involves the contraction of a seven-membered ring to a five-membered ring containing a cyclopentane (B165970) core. nih.gov While not a direct contraction of the isoindoline ring itself, it demonstrates that rearrangement pathways leading to ring contraction are feasible within related, more complex scaffolds.

Table 2: Potential Ring Expansion via Beckmann Rearrangement

| Starting Material | Intermediate | Reaction | Product |

| 2-(2-Hydroxyethyl)isoindolin-1-one | 2-(2-Hydroxyethyl)isoindolin-1-one oxime | Beckmann Rearrangement | Dihydro-1H-benzo[c]azepine-1,4(2H,5H)-dione derivative |

The two methylene bridges (at the C1 and C3 positions) of the isoindoline ring are benzylic and are therefore susceptible to oxidation and other functionalization reactions.

Oxidation to Isoindolinones: A significant reaction is the selective oxidation of one of the methylene bridges to a carbonyl group, yielding an isoindolinone (also known as phthalimidine). Isoindolinones are prevalent scaffolds in many biologically active compounds. researchgate.net Research has demonstrated that N-alkyl isoindolines can be oxidized to the corresponding N-alkyl isoindolinones using dioxane-mediated aerobic oxidation. acs.org This transformation is chemoselective and proceeds via a proposed selective hydrogen atom transfer mechanism, avoiding common over-oxidation byproducts. acs.org

Formation of 3-Methylene Isoindolinones: Further functionalization can lead to the formation of 3-methylene isoindolinones, which are valuable synthetic intermediates. These can be prepared through various routes, including the dehydration of 3-hydroxy-3-methylisoindolinones, which are themselves synthesized from the corresponding phthalimides. researchgate.net The exocyclic double bond is a reactive handle for further synthetic modifications.

Direct Substitution: Protocols for the direct functionalization of methylene bridges have been developed for related macrocyclic structures like calixarenes. nih.govnih.gov These methods, often involving lithiation followed by substitution, suggest that direct C-H activation and functionalization at the C1 and C3 positions of the isoindoline ring could be a feasible, albeit challenging, synthetic route.

Table 3: Functionalization of Isoindoline Methylene Bridges

| Reaction | Reagents/Conditions | Product Type |

| Aerobic Oxidation | O2, Dioxane, Heat | Isoindolinone |

| Dehydration | p-Toluenesulfonic acid (PTSA), Toluene | 3-Methylene Isoindolinone |

| Oxidation of Activated Methylene Group | Dialkyl sulfoxide, Halogen (Br2 or Cl2) | Carbonyl compound (ketone) |

Multi-Component Reactions Incorporating the Compound as a Synthon

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all reactants, are powerful tools for building molecular complexity. nih.gov this compound, possessing a secondary amine, is an ideal candidate for isocyanide-based MCRs like the Ugi and Passerini reactions.

Ugi Reaction: The classic Ugi four-component reaction (Ugi-4CR) involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. nih.govrsc.org As a secondary amine, this compound can readily participate in this reaction. The product would be a highly substituted peptide-like structure, with the isoindoline-ethanol moiety attached to the amide nitrogen. The versatility of the Ugi reaction allows for a vast library of compounds to be synthesized by varying the other three components. rsc.orgrsc.org

Passerini Reaction: The Passerini three-component reaction (P-3CR) combines an aldehyde (or ketone), a carboxylic acid, and an isocyanide to yield an α-acyloxy amide. wikipedia.orgorganic-chemistry.org While the Passerini reaction does not directly involve an amine component, variations and subsequent transformations can incorporate amine functionalities. For example, phthalimide (B116566), a derivative of isoindoline, has been explored as a carboxylic acid isostere in Passerini-type reactions. nih.gov The resulting adducts can then be further modified.

The use of isoindoline derivatives in MCRs provides rapid access to complex molecules, including those with potential applications in medicinal chemistry and materials science. researchgate.netua.es

Table 4: Role of this compound in the Ugi Reaction

| Ugi-4CR Component | Example Reactant |

| Amine | This compound |

| Aldehyde | Benzaldehyde |

| Carboxylic Acid | Acetic Acid |

| Isocyanide | tert-Butyl isocyanide |

| Product Structure | α-(acetylamino)-N-(tert-butyl)-N-(2-(1,3-dihydro-2H-isoindol-2-yl)ethyl)benzeneacetamide |

Chelation Chemistry and Ligand Formation (Non-Biological Context)

The structure of this compound contains two potential coordination sites for metal ions: the lone pair of electrons on the tertiary nitrogen atom of the isoindoline ring and the lone pairs on the oxygen atom of the terminal hydroxyl group. This arrangement makes it a potential bidentate ligand, capable of forming a stable five-membered chelate ring with a metal center.

The formation of metal complexes with indole and isoindoline-containing ligands is a well-established area of coordination chemistry. nih.gov These complexes have found applications in catalysis and materials science. For example, ruthenium complexes of isoindoline-based ligands have been shown to catalyze the autoxidation of alcohols.

The chelation of this compound with various transition metals (e.g., Cu(II), Ni(II), Co(II), Ru(II), Zn(II)) could lead to the formation of mononuclear or polynuclear complexes, depending on the stoichiometry and reaction conditions. The resulting complexes would have specific geometric and electronic properties determined by the nature of the metal ion and the ligand. The study of these complexes could involve investigating their magnetic, spectral, and electrochemical properties.

Table 5: Potential Metal Chelation

| Ligand | Potential Coordinating Atoms | Metal Ion Examples | Potential Complex Geometry |

| This compound | Nitrogen (isoindoline), Oxygen (hydroxyl) | Cu2+, Ni2+, Zn2+, Ru2+, Co2+ | Tetrahedral, Square Planar, Octahedral |

Application As a Synthetic Intermediate and Building Block in Non Biological Systems

Precursor in Complex Organic Synthesis (e.g., Heterocyclic Scaffolds, Advanced Molecular Architectures)

The utility of 2-(1,3-dihydro-2H-isoindol-2-yl)ethanol as a synthetic precursor is well-established in the assembly of elaborate molecular structures. The isoindoline (B1297411) ring system is a common feature in numerous bioactive compounds, making it a valuable scaffold in medicinal chemistry and organic synthesis. mdpi.com The compound's dual reactivity enables sequential or orthogonal chemical modifications, providing a pathway to diverse and complex molecular targets.

The defined stereochemistry and reactive sites of this compound make it a suitable precursor for the synthesis of nitrogen-containing macrocycles. These macrocycles are of considerable interest in supramolecular chemistry for their capacity to form host-guest complexes and act as molecular sensors. mdpi.com Synthetic strategies can leverage the terminal hydroxyl group for extension, creating a long-chain derivative that can undergo intramolecular cyclization with the isoindoline nitrogen. Alternatively, the hydroxyl group can be converted to another functional group, such as an amine or a halide, to facilitate intermolecular macrocyclization reactions with a complementary difunctional molecule. The formation of macrocyclic amides, for instance, can be achieved by reacting the precursor with diacid dichlorides under high-dilution conditions, a common method to favor intramolecular cyclization. mdpi.com The rigidity of the isoindoline unit helps to control the geometry of the resulting macrocycle's binding site, enhancing its selectivity. mdpi.com

The isoindoline nucleus serves as a foundational template for building polycyclic and fused-ring systems. nsf.gov Synthetic methodologies can be designed to form additional rings by functionalizing the ethyl side chain and inducing intramolecular cyclization onto the aromatic portion of the isoindoline scaffold. For example, oxidation of the hydroxyl group to a carboxylic acid, followed by chain extension and a subsequent Friedel-Crafts acylation, could yield a new ring fused to the benzene (B151609) moiety of the isoindoline system. Modern synthetic methods have demonstrated the ability to achieve amine annulation through concurrent N-H and α-C-H bond functionalization, providing an attractive entry to polycyclic amines from simpler heterocyclic precursors. nsf.gov The development of such strategies underscores the potential for transforming this compound into more complex, multi-ring architectures.

Table 1: Potential Synthetic Routes to Fused-Ring Systems

| Target Fused System | Hypothetical Reaction Sequence | Key Reaction Type |

|---|---|---|

| Benzo[f]isoindolo[2,1-a]azepine derivative | 1. Oxidation of alcohol to aldehyde. 2. Wittig reaction to extend the side chain. 3. Intramolecular reductive amination. | Reductive Amination |

| Isoindolo[2,1-b]isoquinoline derivative | 1. Conversion of alcohol to a leaving group (e.g., tosylate). 2. Suzuki coupling with 2-formylphenylboronic acid. 3. Intramolecular Pictet-Spengler reaction. | Pictet-Spengler |

| Pyrrolo[2,1-a]isoindole derivative | 1. Oxidation of alcohol to carboxylic acid. 2. Amide coupling with an amino acid. 3. Bischler-Napieralski type cyclization. | Bischler-Napieralski |

Building Block for Materials Science Applications (Non-Biological)

In materials science, this compound functions as a monomeric unit for creating functional polymers and supramolecular assemblies. The interplay between its aromatic and polar functional groups allows for the design of materials with specific physicochemical properties.

The primary hydroxyl group of this compound allows for its direct incorporation into polymer chains through step-growth polymerization. It can act as a monomer in the synthesis of polyesters, polyurethanes, and polyethers, where the isoindoline unit becomes a recurring feature of the polymer backbone. These heterocyclic units can enhance thermal stability and modify the solubility and mechanical properties of the resulting material. Furthermore, its structure is suitable for use as a core molecule in the divergent synthesis of dendrimers, where layers of branching units can be systematically added to the initial hydroxyl site. The related phthalimide (B116566) structures have been successfully used to create well-defined core-shell nanoparticles via polymerization-induced self-assembly (PISA), demonstrating the utility of the isoindoline core in advanced polymer architectures. rsc.org

Table 2: Polymer Architectures Incorporating this compound

| Polymer Type | Role of the Compound | Linkage Type | Potential Property Modification |

|---|---|---|---|

| Polyester | Diol Monomer (with a dicarboxylic acid) | Ester (-O-C=O) | Increased rigidity, altered hydrophilicity |

| Polyurethane | Chain Extender/Diol Monomer (with a diisocyanate) | Urethane (-NH-C(=O)-O-) | Enhanced hydrogen bonding, improved thermal stability |

| Polyether | Monomer (via Williamson ether synthesis) | Ether (-O-) | Introduction of heterocyclic pendant groups |

| Dendrimer | Core Molecule | Varies with branching monomer | Creation of a functional core |

The molecular structure of this compound is conducive to forming ordered structures through non-covalent interactions. The aromatic ring can participate in π-π stacking, while the hydroxyl group and the N-H bond of the isoindoline ring are capable of acting as hydrogen bond donors and acceptors. These interactions can drive the self-assembly of molecules into predictable supramolecular patterns, such as one-dimensional chains or more complex networks in the solid state. Studies on the closely related compound, 2-(2-hydroxyethyl)isoindoline-1,3-dione, have confirmed through crystal structure analysis that intermolecular O-H···O hydrogen bonds link molecules into one-dimensional chains. researchgate.net This provides strong evidence for the potential of this compound to engage in similar self-assembly processes, which are fundamental for developing molecular crystals and functional organic materials.

The compound is a candidate for the surface modification of inorganic materials to create organic-inorganic hybrid systems. The terminal hydroxyl group can serve as an anchor to covalently graft the molecule onto the surface of materials like silica, titania, or other metal oxides through condensation reactions with surface hydroxyls. This surface functionalization can be used to tune the interfacial properties of the inorganic material, for example, by increasing its compatibility with organic polymer matrices or by introducing a specific binding site via the isoindoline nitrogen. Such hybrid materials combine the properties of the organic molecule (e.g., hydrophobicity, chemical reactivity) with those of the inorganic substrate (e.g., mechanical strength, optical properties), leading to advanced composites with tailored functionalities.

Role in Catalyst and Ligand Development for Chemical Transformations (Non-Biological Catalysis)

The structural features of this compound make it a promising candidate for the development of novel ligands for metal-catalyzed reactions. The nitrogen atom of the isoindoline ring and the oxygen atom of the ethanol (B145695) group can act as donor atoms, allowing the molecule to chelate to a metal center.

While direct studies on the use of this compound in catalyst and ligand development are limited, the broader class of isoindoline-containing compounds has been explored for this purpose. For example, chiral tridentate bis(oxazol-2-ylimino) isoindoline-based pincer ligands have been synthesized and characterized. rsc.org These ligands, featuring a central isoindoline core, have shown potential in forming metal complexes for enantioselective catalysis. rsc.org

The ethanol arm of this compound can be readily modified to introduce other coordinating groups, such as phosphines or other heterocycles, thereby creating multidentate ligands with tailored electronic and steric properties.

The parent molecule, this compound, is achiral. However, it can serve as a scaffold for the synthesis of chiral ligands. Chirality can be introduced in several ways:

Modification of the Ethanol Side Chain: The hydroxyl group can be used as a handle to attach chiral auxiliaries or to construct a chiral environment around a metal center.

Derivatization of the Isoindoline Ring: Introduction of substituents on the aromatic ring or the benzylic positions of the isoindoline core can create stereocenters.

The development of chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. nih.govnih.gov Chiral ligands based on various backbones, such as bis(oxazolinyl)thiophenes and bipyridines, have been successfully employed in a range of metal-catalyzed reactions. nih.govresearchgate.net Although not yet reported, the isoindoline framework of this compound provides a rigid and tunable platform that could be exploited in the design of new chiral ligands.

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The porous nature of MOFs has led to their investigation in various applications, including gas storage, separation, and catalysis.

The compound this compound possesses the necessary functionalities to act as a precursor for MOF synthesis. The nitrogen and oxygen atoms can coordinate to metal centers, and the aromatic ring provides a rigid structural component. By modifying the molecule to include additional coordinating groups, such as carboxylic acids or other nitrogen-containing heterocycles, it could be used to build extended three-dimensional networks. While there is no specific literature describing the use of this compound as a MOF precursor, the principles of MOF design suggest its potential in this area.

Advanced Analytical Methodologies for Structural Elucidation and Quantification

Comprehensive Spectroscopic Characterization

Spectroscopic methods are fundamental to the structural elucidation of 2-(1,3-dihydro-2H-isoindol-2-yl)ethanol, each providing unique insights into its molecular architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of this compound. researchgate.net One-dimensional (1D) NMR spectra, including ¹H and ¹³C NMR, provide essential information on the chemical environment of each proton and carbon atom. researchgate.netresearchgate.net For instance, in the ¹H NMR spectrum, the protons of the ethanol (B145695) moiety and the isoindoline (B1297411) ring system exhibit characteristic chemical shifts and coupling patterns. researchgate.netchegg.com

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity between protons and carbons, confirming the structural assignment. researchgate.netresearchgate.net Solid-state NMR can also be utilized, particularly for studying the compound in its solid form, which can reveal information about its crystalline structure and polymorphism. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom Position | ¹H Chemical Shift (ppm, multiplicity) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic (C4, C5, C6, C7) | ~7.1-7.3 (m) | ~122-128 |

| Benzylic CH₂ (C1, C3) | ~4.0 (s) | ~55-60 |

| NCH₂ | ~2.9 (t) | ~58-62 |

| CH₂OH | ~3.7 (t) | ~60-64 |

| OH | Variable (br s) | - |

High-Resolution Mass Spectrometry (HRMS) is indispensable for accurately determining the molecular formula of this compound. researchgate.net Techniques like Electrospray Ionization (ESI) provide a precise mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of its elemental composition. rsc.orgnih.gov The exact mass of the [M+H]⁺ ion for C₁₀H₁₃NO is calculated to be 164.1075, a value that can be confirmed by HRMS analysis. nih.gov

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), offers further structural confirmation by breaking the molecule into smaller, predictable fragments. mdpi.comnih.gov The fragmentation pattern of this compound would likely involve cleavage of the C-C bond in the ethanol side chain and fragmentation of the isoindoline ring system, providing valuable structural information. mdpi.com

Table 2: Expected HRMS Fragmentation Data for this compound

| Fragment Ion | Proposed Structure | Expected m/z |

|---|---|---|

| [M+H]⁺ | C₁₀H₁₄NO⁺ | 164.1075 |

| [M-H₂O+H]⁺ | C₁₀H₁₂N⁺ | 146.0970 |

| [C₈H₈N]⁺ | Isoindoline fragment | 118.0657 |

| [C₇H₇]⁺ | Tropylium ion | 91.0548 |

Vibrational spectroscopy techniques like FT-IR and Raman provide information about the functional groups present in this compound. nih.govmdpi.com The FT-IR spectrum would be expected to show a broad absorption band in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. researchgate.netresearchgate.net C-H stretching vibrations of the aromatic and aliphatic parts of the molecule would appear around 3100-2800 cm⁻¹. nist.gov The C-N stretching vibration of the tertiary amine and C-O stretching of the alcohol would also be observable. nih.gov Raman spectroscopy can provide complementary information, particularly for the non-polar bonds and the aromatic ring system. researchgate.netnih.gov

Table 3: Key FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|

| O-H Stretch (alcohol) | 3400 - 3200 (broad) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 3000 - 2850 |

| C-N Stretch (tertiary amine) | 1250 - 1020 |

| C-O Stretch (primary alcohol) | ~1050 |

UV-Visible spectroscopy can be used to study the electronic transitions within the this compound molecule. researchgate.netresearchgate.net The isoindoline chromophore is expected to exhibit absorption maxima in the UV region, typically arising from π-π* transitions of the benzene (B151609) ring. aip.orgacgpubs.org The position and intensity of these absorptions can be influenced by the solvent polarity. mdpi.com

While isoindoline itself has been studied for its fluorescence properties, the fluorescence of this compound is less documented. aip.orgrsc.org However, isoindoline derivatives can exhibit fluorescence, and the emission properties would be dependent on the excitation wavelength and the molecular environment. rsc.orgnih.gov

Chromatographic Separation Techniques for Purity and Mixture Analysis

Chromatographic methods are essential for determining the purity of this compound and for analyzing it within complex mixtures.

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of this compound and quantifying it. scispace.comamazonaws.com A reversed-phase HPLC method is typically developed for this purpose. chemrevlett.com

Method development involves optimizing several parameters to achieve good separation of the main compound from any potential impurities or related substances. researchgate.net This includes selecting an appropriate stationary phase (e.g., C18 or C8 column), a mobile phase (often a mixture of water or buffer and an organic solvent like acetonitrile (B52724) or methanol), and a suitable detector (typically a UV detector set at a wavelength where the analyte absorbs strongly). chemrevlett.comscielo.br

Validation of the HPLC method is crucial to ensure its reliability. researchgate.netscielo.br This process involves demonstrating the method's linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ) according to established guidelines. scielo.brmdpi.com

Table 4: Typical HPLC Method Parameters for the Analysis of this compound

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water/Buffer |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient or controlled (e.g., 25 °C) |

| Injection Volume | 10-20 µL |

| Detection | UV at ~210-220 nm |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, this compound possesses a polar hydroxyl (-OH) group, which makes it non-volatile and thus unsuitable for direct GC-MS analysis. To overcome this limitation, derivatization is employed to convert the polar analyte into a more volatile and thermally stable derivative.

A common derivatization technique for compounds containing hydroxyl groups is silylation. nih.govomicsonline.orgsemanticscholar.org This process involves the replacement of the active hydrogen in the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose. omicsonline.org The resulting silylated derivative of this compound is significantly more volatile and can be readily analyzed by GC-MS.

The silylation reaction enhances the detection limits of the GC-MS analysis by producing informative and stable fragment ions. nih.gov In the mass spectrometer, the derivatized molecule undergoes fragmentation, generating a unique mass spectrum that serves as a fingerprint for its identification. The fragmentation pattern can be compared against mass spectral libraries for confirmation. nih.gov While highly effective, the derivatization process must be carefully controlled to ensure complete reaction and avoid the formation of byproducts, which could complicate the analysis. nih.govnih.gov

Table 1: Hypothetical GC-MS Parameters for the Analysis of Silylated this compound

| Parameter | Value |

| GC Column | ZB-1701 (30 m x 0.25 mm i.d., 0.15 µm film thickness) nih.gov |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (1 min hold), ramp to 280 °C at 15 °C/min, hold for 5 min |

| Carrier Gas | Helium, 1.0 mL/min |

| MS Ionization Mode | Electron Impact (EI), 70 eV nih.gov |

| Mass Range | 50-500 amu |

| Derivatization Reagent | BSTFA with 1% TMCS |

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) has emerged as a valuable alternative to traditional liquid chromatography for the analysis of polar compounds. mdpi.comnih.govresearchgate.net This technique utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. wikipedia.org SFC is particularly well-suited for the analysis of polar, nitrogen-containing heterocyclic compounds like this compound. mdpi.comnih.govresearchgate.net

One of the key advantages of SFC is its ability to employ polar stationary phases, enabling normal-phase separation mode, which is often challenging in HPLC. mdpi.comresearchgate.net For the analysis of a polar compound such as this compound, a cyanopropyl stationary phase could be effective. mdpi.comresearchgate.net The separation can be optimized by using a gradient elution, where the composition of the mobile phase is varied during the run. mdpi.comresearchgate.net The use of a co-solvent like methanol (B129727) is common to increase the solvating power of the supercritical CO2 mobile phase. researchgate.net SFC often provides faster analysis times and reduced solvent consumption compared to HPLC. mdpi.comresearchgate.net

Table 2: Illustrative SFC-MS/MS Conditions for this compound Analysis

| Parameter | Condition |

| SFC System | Agilent 1260 Infinity II SFC |

| Column | Cyanopropyl, 3.0 x 100 mm, 3.5 µm |

| Mobile Phase A | Supercritical CO2 |

| Mobile Phase B | Methanol with 10 mM Ammonium (B1175870) Formate researchgate.net |

| Gradient | 5% B to 40% B over 5 minutes |

| Flow Rate | 2.0 mL/min |

| Back Pressure | 150 bar |

| Column Temperature | 40 °C |

| Detection | Tandem Mass Spectrometry (MS/MS) |

Chiral Chromatography for Enantiomeric Excess Determination

The concept of chirality is critical in the pharmaceutical industry, as enantiomers of a chiral drug can exhibit different pharmacological activities and toxicities. wvu.eduresearchgate.netuff.br Although this compound itself is not chiral, derivatives or related compounds in the isoindoline class may possess stereogenic centers. mdpi.com Chiral chromatography is the primary method for separating enantiomers and determining the enantiomeric excess (e.e.) of a chiral compound. wvu.eduresearchgate.net

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common approach for chiral separations. wvu.eduresearchgate.netmdpi.com The separation is based on the differential interactions between the enantiomers and the chiral selector immobilized on the stationary phase. wvu.eduresearchgate.net A variety of CSPs are commercially available, based on selectors such as polysaccharides (e.g., derivatized cellulose (B213188) or amylose), cyclodextrins, and proteins. researchgate.netmdpi.com

The development of a chiral separation method involves screening different CSPs and mobile phases to achieve optimal resolution of the enantiomers. mdpi.com Normal-phase, polar organic, and reversed-phase elution modes can be employed. mdpi.com Once a separation is achieved, the enantiomeric excess can be calculated from the peak areas of the two enantiomers in the chromatogram.

Table 3: Representative Chiral HPLC Method Parameters

| Parameter | Condition |

| HPLC System | Shimadzu LC-20AD |

| Chiral Stationary Phase | Chiralcel OD-H (Cellulose-based) |

| Mobile Phase | Hexane/Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 254 nm |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. This method provides precise information on bond lengths, bond angles, and the conformation of the molecule, as well as details about its crystal packing and intermolecular interactions.

For a compound like this compound, obtaining a single crystal of suitable quality is the first and often most challenging step. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a beam of X-rays. The diffraction pattern produced is collected and analyzed to generate an electron density map, from which the crystal structure is solved and refined.

Table 4: Example Crystallographic Data for a Related Isoindolinone Derivative

| Parameter | Value |

| Crystal System | Monoclinic researchgate.net |

| Space Group | P21 researchgate.net |

| Unit Cell Dimensions | a = X.XXX Å, b = Y.YYY Å, c = Z.ZZZ Å, β = XX.XX° |

| Volume | VVVV.V ų |

| Z (molecules per unit cell) | 4 |

| Calculated Density | D.DDD g/cm³ |

| Refinement R-factor | R1 = 0.0XXX |

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Behavior

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are thermal analysis techniques that provide information about the physical and chemical properties of a substance as a function of temperature. nih.gov Simultaneous TGA-DSC analysis allows for the concurrent measurement of mass changes and heat flow, offering a comprehensive thermal profile of the compound in a single experiment. perkinelmer.com.arazom.commdpi.com

TGA measures the change in mass of a sample as it is heated, cooled, or held at a constant temperature. For this compound, TGA can be used to determine its decomposition temperature and to quantify any volatile components, such as residual solvents or water. perkinelmer.com.arazom.com

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. nih.gov It is used to detect thermal events such as melting, crystallization, and glass transitions. The DSC curve for this compound would be expected to show an endothermic peak corresponding to its melting point. perkinelmer.com.arazom.com The presence of multiple thermal events could indicate polymorphism or the existence of solvates or hydrates. perkinelmer.com.arazom.commdpi.com For example, the DSC of a hydrated form would show an initial endothermic event corresponding to the loss of water, which would correlate with a mass loss in the TGA curve. perkinelmer.com.arazom.com

Table 5: Expected Thermal Events for this compound in TGA-DSC Analysis

| Thermal Event | Technique | Observation |

| Melting | DSC | Endothermic peak at the melting temperature |

| Decomposition | TGA | Significant mass loss at elevated temperatures |

| Decomposition | DSC | Exothermic or endothermic event corresponding to the TGA mass loss perkinelmer.com.arazom.com |

| Presence of Water (if hydrated) | TGA | Initial mass loss corresponding to the water content perkinelmer.com.arazom.com |

| Presence of Water (if hydrated) | DSC | Endothermic peak for the release of water perkinelmer.com.arazom.com |

Ultrasonic Studies on Molecular Interactions in Solution

Ultrasonic studies provide valuable insights into the molecular interactions occurring in solution, such as solute-solvent and solute-solute interactions. jocpr.comworldwidejournals.comworldwidejournals.com By measuring the velocity of ultrasonic waves through a solution of this compound at different concentrations and temperatures, various acoustical parameters can be calculated. These parameters offer a deeper understanding of the physicochemical behavior of the compound in a liquid medium. jocpr.comworldwidejournals.comworldwidejournals.com

The measurement of ultrasonic velocity, along with the density of the solution, allows for the determination of several key parameters:

Adiabatic Compressibility (βs): This parameter relates to the compressibility of the solution and can indicate the extent of interaction between the solute and solvent molecules. A decrease in adiabatic compressibility with increasing concentration suggests strong solute-solvent interactions. jocpr.comworldwidejournals.com

Intermolecular Free Length (Lf): This is the distance between the surfaces of adjacent molecules. Changes in this parameter reflect the structural rearrangements occurring in the solution due to molecular interactions. jocpr.comworldwidejournals.com

Apparent Molal Volume (φv): This property provides information about the volume occupied by the solute molecules in the solution and is sensitive to solute-solvent interactions. jocpr.comworldwidejournals.com

Specific Acoustic Impedance (Z): This is the product of the ultrasonic velocity and the density of the medium. Its variation with concentration can reveal information about the nature of the molecular interactions. jocpr.comworldwidejournals.com

Studies on other heterocyclic compounds have shown that these acoustical parameters are influenced by the size, shape, and structure of the solute molecule, as well as the nature of the solvent. jocpr.comworldwidejournals.com For this compound, such studies could elucidate the extent of hydrogen bonding between its hydroxyl group and polar solvents.

Table 6: Acoustical Parameters and Their Significance

| Acoustical Parameter | Formula | Significance |

| Adiabatic Compressibility (βs) | βs = 1 / (v²ρ) | Indicates the compressibility of the solution and the strength of molecular interactions. jocpr.comworldwidejournals.com |

| Intermolecular Free Length (Lf) | Lf = K * √βs | Represents the distance between molecules, reflecting structural changes. jocpr.comworldwidejournals.com |

| Specific Acoustic Impedance (Z) | Z = v * ρ | Characterizes the resistance of the medium to the propagation of sound waves. jocpr.comworldwidejournals.com |

| Apparent Molal Volume (φv) | φv = (M/ρ) + (ρ₀ - ρ) / (m * ρ * ρ₀) | Reflects the volume occupied by the solute and is sensitive to solute-solvent interactions. worldwidejournals.com |

Where v is ultrasonic velocity, ρ is density, K is a temperature-dependent constant, M is the molar mass of the solute, m is the molality, and ρ₀ is the density of the solvent.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are a cornerstone of modern chemical research, used to model the electronic structure and properties of molecules with high accuracy. nih.govresearchgate.net For 2-(1,3-dihydro-2H-isoindol-2-yl)ethanol, these calculations would reveal detailed information about its electronic distribution, orbital energies, and geometric parameters.

Electronic Structure and Molecular Orbital Analysis

This analysis focuses on the arrangement of electrons within the molecule and the energies and shapes of its molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest, as their energies and spatial distributions are key indicators of a molecule's reactivity.

HOMO (Highest Occupied Molecular Orbital): Represents the orbital from which an electron is most likely to be donated. In this compound, the HOMO would likely be localized on the electron-rich isoindoline (B1297411) ring system, indicating this region's susceptibility to electrophilic attack.

LUMO (Lowest Unoccupied Molecular Orbital): Represents the orbital that is most likely to accept an electron. The location of the LUMO indicates sites susceptible to nucleophilic attack.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. researchgate.net

Computational studies on related isoindoline-1,3-diones have successfully used HOMO-LUMO analysis to rationalize the stability and reactivity of these compounds. nih.govresearchgate.netresearchgate.net A similar study on this compound would quantify these properties.

Table 1: Illustrative Molecular Orbital Energy Data This table demonstrates the typical output of a quantum chemical calculation for molecular orbital energies. Note: The values presented here are hypothetical as specific published data for this compound is unavailable.

| Orbital | Energy (eV) | Description |

| HOMO | N/A - Not Published | Indicates regions prone to electrophilic attack. |

| LUMO | N/A - Not Published | Indicates regions prone to nucleophilic attack. |

| HOMO-LUMO Gap | N/A - Not Published | Correlates with chemical reactivity and stability. |

Conformational Analysis and Potential Energy Surfaces

The flexibility of the ethanol (B145695) side chain attached to the isoindoline nitrogen allows the molecule to exist in various spatial arrangements, or conformations. Conformational analysis involves mapping the potential energy of the molecule as a function of its geometry, typically by rotating specific bonds.

This analysis identifies the most stable conformers (energy minima) and the energy barriers (transition states) between them. mdpi.com For this compound, key rotations would be around the C-C and C-N bonds of the ethanolamine (B43304) substituent. The resulting potential energy surface (PES) is critical for understanding the molecule's preferred shape in different environments, which influences its physical properties and biological interactions. nih.govmdpi.com

Prediction of Spectroscopic Parameters

Quantum chemical calculations can predict various spectroscopic properties, which is invaluable for interpreting experimental data and confirming molecular structures.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predicted values, when compared with experimental spectra, help in the precise assignment of each signal to the corresponding atom in the molecule. DFT calculations have been shown to provide excellent correlation with experimental NMR data for other complex heterocyclic systems. researchgate.nettandfonline.com

Vibrational Frequencies: The infrared (IR) spectrum of a molecule is determined by its vibrational modes. Calculations can predict the frequencies and intensities of these vibrations, corresponding to the stretching and bending of chemical bonds. This theoretical spectrum can be compared with an experimental IR spectrum to confirm the presence of specific functional groups and to verify the molecule's structure. nih.govresearchgate.net

Table 2: Illustrative Predicted vs. Experimental Spectroscopic Data This table shows how theoretical spectroscopic data would be compared against experimental findings. Note: Data is for illustrative purposes only.

| Parameter | Nucleus/Bond | Predicted Value | Experimental Value |

| NMR Shift | ¹³C (Aromatic) | N/A - Not Published | N/A |

| NMR Shift | ¹H (CH₂) | N/A - Not Published | N/A |

| IR Frequency | O-H Stretch | N/A - Not Published | N/A |

| IR Frequency | C-N Stretch | N/A - Not Published | N/A |

Reaction Pathway Energetics and Transition State Characterization

This area of computational chemistry explores the mechanisms of chemical reactions. By mapping the energy of the system as reactants are converted into products, a reaction coordinate diagram can be constructed. This allows for the identification of transition states—the highest energy points along the reaction pathway—and the calculation of activation energies. This analysis is fundamental to understanding reaction kinetics and predicting the feasibility of a chemical transformation. For instance, the energetics of N-alkylation or esterification involving the hydroxyl group could be theoretically explored.

Molecular Dynamics Simulations

While quantum mechanics looks at the static electronic structure, molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time. MD simulations are particularly useful for understanding the behavior of molecules in a solution, providing insights that are inaccessible through static calculations. nih.gov

Solvent Effects on Molecular Conformation and Reactivity

The conformation and reactivity of a molecule can be significantly influenced by the surrounding solvent. MD simulations explicitly model the interactions between the solute (this compound) and solvent molecules (e.g., water or ethanol).

An MD simulation would reveal how solvent molecules arrange themselves around the solute, particularly around the polar hydroxyl group and the aromatic isoindoline core. This solvation shell affects the solute's conformational preferences and can stabilize or destabilize transition states, thereby altering reaction rates. For example, hydrogen bonding between water and the molecule's hydroxyl group and nitrogen atom would be dynamically characterized, providing a more realistic picture of its behavior in an aqueous environment. researchgate.netresearchgate.net

Docking Studies and Molecular Recognition (Non-Biological Substrates)

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule to a second when bound to each other to form a stable complex. ajchem-a.com While often used in drug design, it is also a powerful tool for studying the recognition of guest molecules by non-biological hosts, such as cyclodextrins. rsc.org

Cyclodextrins are macrocyclic oligosaccharides with a hydrophilic exterior and a lipophilic (hydrophobic) central cavity. nih.gov They are known to form inclusion complexes with a wide variety of guest molecules that fit dimensionally into their cavity. rsc.orgnih.gov The isoindoline portion of this compound is suitably sized to act as a guest for a host like β-cyclodextrin.

A theoretical docking study could be performed to investigate the formation of an inclusion complex between this compound and β-cyclodextrin. The simulation would likely predict that the hydrophobic isoindoline ring would be encapsulated within the cyclodextrin (B1172386) cavity, driven by favorable hydrophobic and van der Waals interactions. researchgate.net The hydrophilic ethanol tail would likely remain near the wider rim of the cyclodextrin, able to interact with the solvent and the hydroxyl groups of the host.

The binding affinity of this host-guest interaction can be quantified by a calculated binding energy or docking score. Lower binding energy values indicate a more stable complex. nih.gov A hypothetical docking study could yield results comparable to those of other heterocyclic compounds.

Table 1: Hypothetical Docking Results for this compound with β-Cyclodextrin

| Guest Molecule | Host Molecule | Predicted Binding Energy (kcal/mol) | Key Interactions Predicted |

| This compound | β-Cyclodextrin | -5.8 | Hydrophobic interaction (isoindoline in cavity), Hydrogen bond (ethanol with rim) |

| Reference: Isoniazid Scaffold (HBIH) rsc.org | β-Cyclodextrin | - | Host-guest interactions identified |

| Reference: Finasteride nih.gov | β-Cyclodextrin | -3.1 | Hydrophobic interactions |

This table contains hypothetical data for illustrative purposes, based on values reported for similar systems in cited literature.

Structure-Property Relationship Studies (Non-Biological Properties)

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of a compound with its physical or chemical properties. researchgate.net These models use molecular descriptors, which are numerical values that encode different aspects of a molecule's structure.